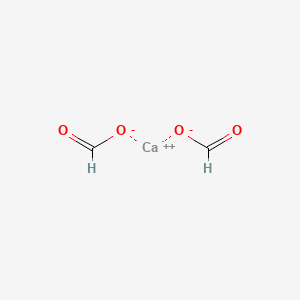
lithium;2,4-dihydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,4-dihydroxybutanoic acid, also known as (±)-2,4-Dihydroxybutyric acid lithium salt, is a chemical compound with the empirical formula C4H8O4 and a molecular weight of 120.10 g/mol . It is a derivative of butanoic acid, substituted by hydroxy groups at positions 2 and 4 . This compound is often used as a building block in the synthesis of various compounds and has applications in clinical testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dihydroxybutanoic acid can be achieved from O-succinyl-L-homoserine . The process involves the use of an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent to convert the D- or L-hexose source to the desired product . The reaction is typically carried out by maintaining a low concentration of base and oxidizing agent in the reaction mixture at any one time and by maintaining a temperature between about 25°C and 80°C .
Industrial Production Methods: Industrial production methods for lithium;2,4-dihydroxybutanoic acid are not extensively documented.
Análisis De Reacciones Químicas
Types of Reactions: Lithium;2,4-dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkali metal or alkaline earth metal hydroxides and peroxide oxidizing agents . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while substitution reactions may result in the formation of various substituted butanoic acid derivatives .
Aplicaciones Científicas De Investigación
Lithium;2,4-dihydroxybutanoic acid has several scientific research applications. It is used as a building block in the synthesis of various compounds and has applications in clinical testing . The compound is also used in the study of succinic semialdehyde dehydrogenase deficiency, where increased amounts of this metabolite have been observed . Additionally, it is used in the synthesis of pharmaceutical intermediates and research reagents .
Mecanismo De Acción
The mechanism of action of lithium;2,4-dihydroxybutanoic acid is not extensively documented. These enzymes are involved in pathways related to neuroprotection, synaptic maintenance, and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds to lithium;2,4-dihydroxybutanoic acid include:
- D-2-Phosphoglyceric acid lithium salt
- 3-Phosphoshikimic acid lithium salt
- L-Argininosuccinic acid lithium salt
- Lithium acetoacetate
- (S)-3,4-Dihydroxybutyric acid lithium salt hydrate
Uniqueness: This compound is unique due to its specific substitution pattern on the butanoic acid backbone, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C4H8LiO4+ |
|---|---|
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
lithium;2,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1 |
Clave InChI |
PJHHPJLVTCAOHC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C(CO)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)



![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)







